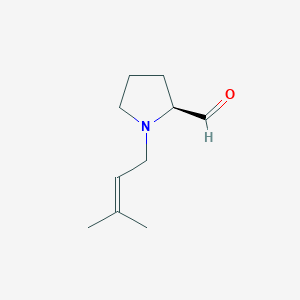![molecular formula C14H14ClNO2S B148364 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-83-9](/img/structure/B148364.png)
2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as ethacrynic acid, is a diuretic drug that is used to treat conditions such as edema and hypertension. It is a loop diuretic that works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium and water, leading to a decrease in blood volume and blood pressure.
Mechanism of Action
Ethacrynic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium and water, leading to a decrease in blood volume and blood pressure. It also inhibits the activity of glutathione S-transferase, an enzyme that is involved in drug resistance in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid acid include increased excretion of sodium and water, leading to a decrease in blood volume and blood pressure. It also inhibits the activity of glutathione S-transferase, an enzyme that is involved in drug resistance in cancer cells. Ethacrynic acid has been shown to have anti-cancer properties, particularly in the treatment of breast cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid acid in lab experiments is its well-established mechanism of action. It is also readily available and relatively inexpensive. One limitation is that it can have off-target effects, particularly at high doses. It can also be difficult to administer in certain experimental settings, such as in vivo studies.
Future Directions
There are several future directions for research on 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid acid. One area of interest is its potential use in combination therapy for the treatment of cancer. It has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin. Another area of interest is its potential use in the treatment of cystic fibrosis. Ethacrynic acid has been shown to improve lung function in patients with cystic fibrosis, and further research is needed to determine its potential therapeutic benefits. Finally, there is interest in developing more selective inhibitors of glutathione S-transferase, which could have potential applications in cancer treatment and other disease areas.
Synthesis Methods
Ethacrynic acid can be synthesized in several ways, including the reaction of 2-chloro-4-ethylthiazole with 3-chloro-4-phenylbutyric acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-4-ethylthiazole with 3-chlorobenzoic acid in the presence of a base such as sodium hydroxide.
Scientific Research Applications
Ethacrynic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. It works by inhibiting the activity of glutathione S-transferase, an enzyme that is involved in drug resistance in cancer cells. Ethacrynic acid has also been studied for its potential use in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
properties
CAS RN |
138568-83-9 |
|---|---|
Product Name |
2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Molecular Formula |
C14H14ClNO2S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-[3-chloro-4-(5-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
YDMMNZQIFWMWSN-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Canonical SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





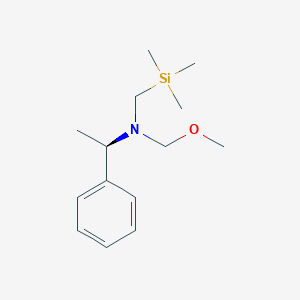
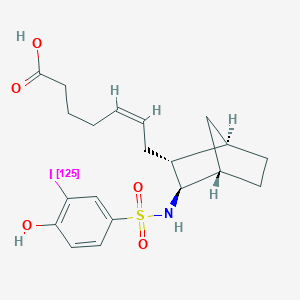
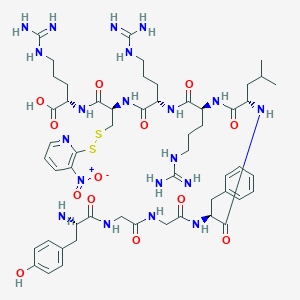



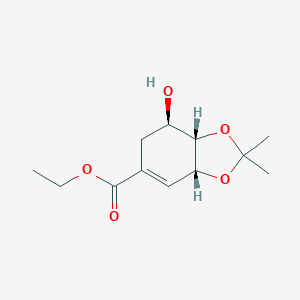
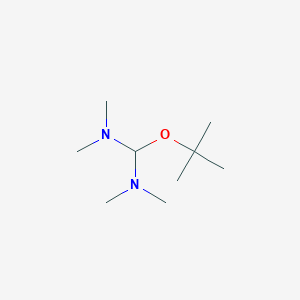

![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
